molecular formula C11H12N2O B2868898 3-(Cyclopentyloxy)pyridine-4-carbonitrile CAS No. 1539556-82-5

3-(Cyclopentyloxy)pyridine-4-carbonitrile

Cat. No.: B2868898
CAS No.: 1539556-82-5
M. Wt: 188.23
InChI Key: KGXRKNKWYMJOKW-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)pyridine-4-carbonitrile is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a pyridine core substituted with a carbonitrile group and a cyclopentyloxy moiety, is reminiscent of scaffolds used in the development of biologically active molecules. Compounds with similar structural features, particularly the cyclopentyloxy group attached to an aromatic system, have been investigated for a range of therapeutic applications . Preliminary research on analogous structures suggests potential areas of investigation for this compound. Specifically, the 2-cyclopentyloxyanisole scaffold has been identified as a core structure in potent inhibitors of enzymes like Phosphodiesterase 4B (PDE4B) and Cyclooxygenase-2 (COX-2), which are targets in oncology and inflammatory diseases . Furthermore, pyridine-carbonitrile derivatives have been explored as dual-acting agents with both vasorelaxant and anticancer properties . The presence of the carbonitrile group can be a key pharmacophore, influencing the molecule's binding affinity and metabolic stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to conduct thorough analysis and profiling to confirm the identity, purity, and specific biological activities of this compound for their applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopentyloxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-9-5-6-13-8-11(9)14-10-3-1-2-4-10/h5-6,8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXRKNKWYMJOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 3 Cyclopentyloxy Pyridine 4 Carbonitrile and Analogous Pyridine Nitriles

Strategies for Pyridine (B92270) Ring Formation

The de novo synthesis of the pyridine nucleus can be achieved through a variety of strategic disconnections of the target ring system. Transition metal catalysis has emerged as a particularly powerful tool, enabling the orchestration of complex bond-forming cascades to assemble the pyridine scaffold with high degrees of efficiency and control.

Transition metal-catalyzed [2+2+2] cycloaddition reactions represent one of the most elegant and atom-economical approaches to pyridines. This methodology involves the catalytic assembly of two alkyne molecules and a nitrile to form the pyridine ring in a single step. Various transition metals, including cobalt, rhodium, and palladium, have been shown to effectively catalyze this transformation, each with unique characteristics and substrate scopes.

Cobalt-catalyzed [2+2+2] cycloaddition is a highly practical and widely studied method for pyridine synthesis due to the low cost, low toxicity, and unique reactivity of cobalt catalysts. This approach is particularly effective for creating highly substituted pyridine rings from readily available alkynes and nitriles.

The generally accepted mechanism commences with the reduction of a cobalt(II) precatalyst by a reducing agent, such as zinc dust, to generate a catalytically active cobalt(I) species. This Co(I) complex then undergoes oxidative coupling with two alkyne molecules to form a cobaltacyclopentadiene intermediate. Subsequent coordination and insertion of the nitrile's C≡N bond into a cobalt-carbon bond of the metallacycle forms a seven-membered cobaltazepine intermediate. The final step is a reductive elimination, which releases the pyridine product and regenerates the active cobalt(I) catalyst, allowing it to re-enter the catalytic cycle. The regioselectivity of the nitrile insertion can be influenced by steric and electronic factors of both the substrates and the cobalt complex's ligand sphere.

Research has demonstrated the versatility of this method. For instance, the cycloaddition of fluorine-containing diynes with various nitriles has been successfully achieved using a catalytic system composed of CoCl₂(phen), zinc bromide, and zinc dust, affording α-fluoroalkylated pyridines in excellent yields. nih.gov This highlights the method's tolerance for functional groups and its ability to construct complex pyridine cores.

Table 1: Examples of Cobalt-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis nih.gov

Diyne SubstrateNitrile SubstrateCatalyst SystemSolventConditionsYield (%)
1,1,1-Trifluoro-5-phenylpent-3-yn-2-oneAcetonitrileCoCl₂(phen)/ZnBr₂/ZnDichloroethane80°C, 3 h95
1,1,1-Trifluoro-5-phenylpent-3-yn-2-oneBenzonitrileCoCl₂(phen)/ZnBr₂/ZnDichloroethane80°C, 3 h98
1,1,1-Trifluoro-5-phenylpent-3-yn-2-one4-MethoxybenzonitrileCoCl₂(phen)/ZnBr₂/ZnDichloroethane80°C, 3 h99
1,1,1-Trifluoro-5-phenylpent-3-yn-2-one4-(Trifluoromethyl)benzonitrileCoCl₂(phen)/ZnBr₂/ZnDichloroethane80°C, 3 h96

Rhodium catalysts offer an alternative, powerful strategy for constructing pyridine rings through a sequential, regiocontrolled process involving hydroacylation and N-annulation. rsc.org This method assembles the pyridine from three components: an aldehyde, an alkyne, and an ammonia (B1221849) source (like ammonium (B1175870) acetate). rsc.org

The process begins with a Rh(I)-catalyzed chelation-assisted hydroacylation. In this step, an aldehyde, often containing a directing group, reacts with an alkyne to form an α,β-unsaturated ketone. The rhodium catalyst facilitates the addition of the aldehydic C-H bond across the alkyne's triple bond. Following this, a Rh(III)-promoted N-annulation of the resulting enone takes place. The enone reacts with a second alkyne molecule and ammonia to construct the pyridine ring. This two-stage, one-pot process allows for the controlled and regioselective synthesis of highly substituted pyridines. rsc.org

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in multicomponent reactions provides efficient routes to complex heterocyclic scaffolds. One such strategy for pyridine synthesis involves the palladium-catalyzed reaction of a β-halovinyl aldehyde, an alkyne, and an amine. nih.gov

This methodology has been effectively applied to the synthesis of fused pyridine rings, for example, on a steroid nucleus. The reaction typically employs a Pd(OAc)₂ catalyst and can be significantly accelerated by microwave irradiation, often proceeding in solvent-free conditions. The presumed mechanism involves an initial Sonogashira coupling between the β-halovinyl aldehyde and the alkyne. The resulting intermediate then undergoes condensation with the amine (e.g., benzylamine) to form an enamine or imine, which subsequently cyclizes and aromatizes to yield the final substituted pyridine product. nih.gov This approach demonstrates the power of palladium catalysis to orchestrate a sequence of coupling and condensation reactions in a single pot.

In a proposed mechanism, the two metals play cooperative roles. The more Lewis acidic iron(II) complex, such as [CpFe(NCMe)₃]PF₆, is thought to activate the nitrile by coordination, making it more susceptible to nucleophilic attack. nih.gov Concurrently, the cobalt complex, for example, CpCo(I), generated in situ, mediates the oxidative coupling of the two alkyne molecules to form the cobaltacyclopentadiene intermediate. This metallacycle then reacts with the iron-activated nitrile, leading to the formation of the pyridine ring and regeneration of both the iron and cobalt catalysts. This dual activation strategy enables the synthesis of polysubstituted pyridines, including pentafunctionalized derivatives, in a single step. nih.govrsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and convergence. Several classical and modern MCRs are employed for the synthesis of substituted pyridines.

A widely used strategy involves the one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile (B47326), and an alcohol, typically in the presence of a base like sodium hydroxide. dntb.gov.ua The plausible mechanism for this four-component reaction begins with a Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylidenemalononitrile intermediate. This is followed by a Michael-type addition of the enolate derived from the 1,3-dicarbonyl compound to the activated alkene. The resulting adduct then undergoes a series of intramolecular cyclization, tautomerization, and condensation steps. The alcohol acts as both a reactant and the reaction medium, ultimately becoming incorporated into the pyridine ring (e.g., as an alkoxy substituent) before a final aromatization step yields the highly functionalized pyridine product. dntb.gov.ua This approach allows for the rapid assembly of complex pyridine structures from simple and readily available starting materials.

De Novo Synthesis of Pyridine Ring Systems

De novo synthesis encompasses a variety of strategies that build the heterocyclic ring from the ground up, providing fundamental control over the substitution pattern of the final product. researchgate.net

Enaminonitriles are valuable intermediates in the synthesis of pyridines, particularly fused systems. They can be prepared and used in multicomponent reactions or serve as precursors for intramolecular cyclizations. In a variation of the Kröhnke synthesis, enaminonitriles can be used as the three-carbon fragment in place of the α-pyridinium methyl ketone. wikipedia.org The Thorpe-Ziegler cyclization of dinitriles proceeds via an enaminonitrile intermediate to yield an aminopyridine ring. This approach is a powerful tool for constructing pyridine rings fused to other cyclic systems.

Cyclocondensation reactions are among the most common and versatile methods for pyridine synthesis. baranlab.org The Hantzsch dihydropyridine (B1217469) synthesis, first reported in 1881, is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine. wikipedia.orgorganic-chemistry.org The driving force for this aromatization is the formation of the stable aromatic ring. wikipedia.org

The Bohlmann-Rahtz pyridine synthesis is another key method that involves the condensation of an enamine with a propargyl aldehyde derivative. nih.gov This reaction has been successfully adapted to continuous flow microwave reactors, allowing for efficient, one-step preparation of trisubstituted pyridines without the isolation of intermediates. nih.gov These cyclocondensation strategies provide access to a vast array of pyridine derivatives from simple and readily available starting materials. baranlab.org

Functionalization Strategies on Pre-formed Pyridine Cores

An alternative to de novo synthesis is the modification of a pre-existing pyridine ring. rsc.org This approach is particularly useful in late-stage synthesis where the core heterocycle is already assembled. However, the direct and regioselective functionalization of pyridine can be challenging due to the electron-deficient nature of the ring and the strong coordinating ability of the nitrogen atom, which can influence the reactivity and selectivity of C-H functionalization reactions. rsc.orgresearchgate.net

A significant challenge is achieving functionalization at positions remote from the nitrogen atom, such as the C4 position. nih.govnih.gov Traditional methods often favor reaction at the C2 or C6 positions. Recent advances have shown that using organosodium bases, such as n-butylsodium, can overcome the inherent directing effect of the ring nitrogen, allowing for selective deprotonation and subsequent functionalization at the C4 position. nih.govnih.gov The resulting 4-sodiopyridine intermediate can undergo transition metal-free alkylation with primary alkyl halides or, after transmetalation to an organozinc reagent, participate in Negishi cross-coupling reactions to form C-C bonds with aromatic halides. nih.govnih.gov

Introduction of Alkoxy Moieties at Pyridine Positions

The introduction of an alkoxy group, such as cyclopentyloxy, onto a pyridine ring is commonly achieved via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is particularly effective on pyridine rings that are "activated" by electron-withdrawing groups, such as a nitrile (cyano) group. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. beilstein-journals.org This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge of the reaction intermediate can be effectively delocalized onto the nitrogen atom. stackexchange.comechemi.com

For the synthesis of a 3-alkoxy derivative, the strategy typically involves starting with a pyridine precursor that has a suitable leaving group, such as a halogen, at the 3-position. The presence of an additional activating group, like the carbonitrile at the C4 position, further facilitates the substitution by stabilizing the intermediate. The reaction proceeds by the attack of an alkoxide, in this case, the cyclopentoxide ion, on the carbon atom bearing the leaving group.

Table 1: Comparison of Factors Influencing Nucleophilic Aromatic Substitution on Pyridine

Factor Influence on Reactivity Rationale
Position of Attack C2/C4 favored over C3 Intermediates from C2/C4 attack are better stabilized by resonance, with negative charge delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.com
Activating Groups Nitro, cyano, acyl groups increase reaction rate These electron-withdrawing groups stabilize the negatively charged intermediate complex, lowering the activation energy. wikipedia.org

| Leaving Group | F > Cl ≈ Br > I | The rate-determining step is the nucleophilic attack, not the departure of the leaving group. More electronegative halogens enhance the electrophilicity of the carbon atom being attacked. wikipedia.orgnih.gov |

Halogenation and Subsequent Cross-Coupling or Substitution

A primary route to functionalized pyridines involves initial halogenation followed by substitution or cross-coupling reactions. Halogenated pyridines are key intermediates for diversifying molecular structures. nih.gov To synthesize 3-(Cyclopentyloxy)pyridine-4-carbonitrile, a common precursor would be 3-halopyridine-4-carbonitrile.

Achieving regioselective halogenation at the 3-position of pyridine can be challenging. nih.gov Direct electrophilic halogenation of pyridine is difficult and often requires harsh conditions. A more effective strategy involves the temporary transformation of the pyridine into an electron-rich intermediate. One such advanced method uses a sequence of ring-opening to form acyclic Zincke imine intermediates, which then undergo highly regioselective halogenation at the desired position under mild conditions before ring-closing to regenerate the 3-halopyridine scaffold. nih.gov

Once the 3-halo-4-cyanopyridine intermediate is formed, the cyclopentyloxy group can be introduced through the nucleophilic aromatic substitution reaction described previously. Alternatively, palladium-catalyzed cross-coupling reactions offer a versatile method for forming C–C or C–heteroatom bonds. For instance, if a 3-alkoxy-4-halopyridine were synthesized, a cyanation reaction (e.g., using Zn(CN)₂) could be employed to introduce the carbonitrile group. The selectivity in cross-coupling reactions of polyhalogenated pyridines is influenced by the electronic properties of the ring, with oxidative addition often favored at the more electrophilic C2 and C4 positions. nih.gov

Direct C-H Functionalization Approaches

In the pursuit of more sustainable and atom-economical synthetic routes, direct C-H functionalization has emerged as a powerful strategy. rsc.org This approach avoids the need for pre-functionalization of the pyridine ring (e.g., halogenation), thereby reducing the number of synthetic steps. researchgate.net However, the direct and selective functionalization of pyridine presents significant challenges due to the ring's electron-poor nature and the coordinating power of the nitrogen atom, which can interact with metal catalysts. rsc.orgresearchgate.net

Transition-metal catalysis is the cornerstone of most C-H functionalization strategies for pyridines. beilstein-journals.org These methods can be used to form C–C, C–O, or C–N bonds directly from a C–H bond. For a molecule like this compound, this could theoretically involve the direct C3-H alkoxylation of pyridine-4-carbonitrile or the C4-H cyanation of 3-cyclopentyloxypyridine.

Controlling the regioselectivity is the principal challenge, as functionalization tends to occur at the C2 position due to proximity to the nitrogen atom or at the electronically activated C4 position. researchgate.net Achieving functionalization at the C3 position often requires specialized directing groups or catalyst systems that can overcome the intrinsic reactivity of the pyridine ring. researchgate.netnih.gov Recent advances have demonstrated protocols for such challenging transformations, providing a more direct path to complex pyridine derivatives. beilstein-journals.orgnih.gov

Mechanistic Elucidation of Synthetic Pathways

Understanding the underlying mechanisms of these synthetic routes is crucial for optimizing reaction conditions and controlling product selectivity.

Investigation of Key Reaction Intermediates

The synthetic pathways leading to substituted pyridines involve several key reactive intermediates whose stability and structure dictate the course of the reaction.

Meisenheimer Complex in SNAr: In the nucleophilic aromatic substitution pathway to introduce the alkoxy group, the key intermediate is an anionic σ-complex, often called a Meisenheimer complex. This intermediate is formed when the nucleophile (cyclopentoxide) attacks the pyridine ring, temporarily breaking its aromaticity. stackexchange.comechemi.com The stability of this high-energy intermediate is paramount. For attack at the 3-position of a 4-cyanopyridine (B195900), the negative charge is delocalized across the ring and, importantly, onto the electronegative nitrogen atom and the electron-withdrawing cyano group through resonance, which provides significant stabilization.

Organometallic Intermediates: In cross-coupling and C-H functionalization reactions, organometallic species are central intermediates. For example, in a palladium-catalyzed reaction, intermediates would include species formed from the oxidative addition of the catalyst to a C-Hal or C-H bond, followed by transmetalation and reductive elimination steps.

Zincke Imines: For the 3-halogenation strategy, the key intermediates are the ring-opened azatrienes known as Zincke imines. This synthetic maneuver transforms the electron-deficient pyridine into a series of polarized alkenes that are more susceptible to electrophilic attack, enabling regioselective halogenation. nih.gov

Ketimine Intermediates: In some multicomponent reactions used to build the pyridine ring from simpler acyclic precursors, α,β-alkynyl ketimine species have been identified as key intermediates that undergo subsequent cyclization steps. acs.orgacs.org

Determination of Rate-Determining Steps and Selectivity Control

Rate-Determining Step: For SNAr reactions, the initial attack of the nucleophile on the aromatic ring is typically the rate-determining step. echemi.com This is because this step involves the disruption of the energetically favorable aromatic system to form a high-energy anionic intermediate. stackexchange.comechemi.com Consequently, factors that stabilize this intermediate, such as electron-withdrawing groups, will increase the reaction rate. The subsequent step, the loss of the leaving group to restore aromaticity, is usually fast. wikipedia.org In some cases, particularly with certain nucleophiles or substrates, the deprotonation of an addition intermediate can become the rate-determining step. nih.gov

Selectivity Control: Controlling the position of functionalization on the pyridine ring is a central theme in synthesis.

Inherent Electronic Control: The natural electronic properties of the pyridine ring direct nucleophiles to the C2 and C4 positions. stackexchange.comechemi.com Therefore, to achieve substitution at the C3 position via an SNAr reaction, a leaving group must be placed at that position in the starting material.

Catalyst and Directing Group Control: In C-H functionalization, regioselectivity is not dictated by the inherent electronics alone but is controlled by the catalyst, ligands, and, in many cases, a directing group on the substrate. These elements guide the catalyst to a specific C-H bond, enabling functionalization at otherwise disfavored positions like C3. beilstein-journals.org

Intermediate-Based Control: Strategies like the Zincke imine approach achieve 3-selectivity by fundamentally changing the nature of the substrate from an aromatic heterocycle to a reactive acyclic polyene, whose reactivity pattern is different. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-chloro-5-chloromethyl-pyridine
2-alkoxy-5-alkoxymethyl-pyridine
3-methylpyridine
3-halopyridine-4-carbonitrile
3-alkoxy-4-halopyridine
Pyridine-N-oxide
Zincke imine
2-aminopyridine
2-hydroxy-4-methyl-3-cyanopyridine
2-chloro-4-methyl-3-pyridinecarbonitrile
3-amino-2-chloro-4-methylpyridine
2-chloro-3-aminopyridine
2-chloro-4-methyl-3-nitropyridine
2-amino-4-picoline
2-hydroxy-4-picoline
4-phenylpyridine
3,5-dichloroisothiazole-4-carbonitrile
2,6-diphenylpyridine-3,5-dicarbonitrile
3-fluoropyridines
2,4-dichloropyridines
3-hydroxypyridines
3-aminopyridine
3-acylpyridines
Pyridine-3-carboxylates
2,2′-bipyridin-6-ones
5-aryl-6-arylthio-2,2′-bipyridine
6-arylthio-2,5-diarylpyridine
3-cyano-5-ethoxcarbonyl-6-methyl-4-styryl-pyridine-2(1H)-thione
6-Amino-3,5-dicyano-4-methylpyridine-2(1H)-thione
7-amino-9-methyl-4-oxo-3H-pyrido [3',2': 4,5]thieno[3,2-d]pyrimidine-8-carbonitrile
3-cyanopyridine (B1664610)
1,3-dicyanobenzene
2-amino-3,4,6-triarylpyridine
Phenylacetylene
Benzonitrile
Phenylacetonitrile
Piperonylonitrile

Iv. Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Applications

Proton (¹H) NMR spectroscopy would be utilized to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. For 3-(Cyclopentyloxy)pyridine-4-carbonitrile, distinct signals would be expected for the protons on the pyridine (B92270) ring and the cyclopentyl group.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments.

While specific experimental data for this compound is not available, a hypothetical ¹H and ¹³C NMR data table is presented below based on chemical shift predictions for similar structures.

Hypothetical ¹H NMR Data for this compound

Protons Chemical Shift (ppm) Multiplicity
Pyridine H-2 8.5 - 8.7 s
Pyridine H-5 7.3 - 7.5 d
Pyridine H-6 8.7 - 8.9 d
Cyclopentyloxy CH 5.0 - 5.2 m

Hypothetical ¹³C NMR Data for this compound

Carbon Atom Chemical Shift (ppm)
Pyridine C-2 150 - 155
Pyridine C-3 145 - 150
Pyridine C-4 110 - 115
Pyridine C-5 120 - 125
Pyridine C-6 155 - 160
Nitrile CN 115 - 120
Cyclopentyloxy C-1 80 - 85
Cyclopentyloxy C-2/5 30 - 35

Analysis of Substituent Effects on NMR Chemical Shifts

The chemical shifts in the NMR spectra of this compound would be significantly influenced by the electronic effects of its substituents. The cyclopentyloxy group at the 3-position is an electron-donating group (EDG) through its oxygen atom's lone pairs, which would increase electron density on the pyridine ring, particularly at the ortho and para positions (C-2, C-4, and C-6). This shielding effect would typically cause the corresponding proton and carbon signals to shift to a lower frequency (upfield).

Conversely, the carbonitrile (cyano) group at the 4-position is a strong electron-withdrawing group (EWG) due to the electronegativity of the nitrogen atom and the triple bond. This would decrease electron density on the pyridine ring, leading to a deshielding effect and causing the signals of nearby protons and carbons to shift to a higher frequency (downfield). The interplay of these opposing electronic effects would result in a unique NMR spectrum that is characteristic of this specific substitution pattern.

Vibrational Spectroscopy for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, key vibrational modes would include:

C≡N stretch: A sharp, intense absorption band is expected in the range of 2220-2260 cm⁻¹ for the nitrile group.

C-O-C stretch: The ether linkage of the cyclopentyloxy group would likely produce a strong absorption in the 1050-1250 cm⁻¹ region.

Aromatic C=C and C=N stretches: The pyridine ring would exhibit several bands in the 1400-1600 cm⁻¹ region.

C-H stretches: Aliphatic C-H stretching from the cyclopentyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyridine ring would be observed just above 3000 cm⁻¹.

Hypothetical IR Absorption Data for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Nitrile C≡N stretch 2220 - 2260
Ether C-O-C stretch 1050 - 1250
Pyridine Ring C=C, C=N stretch 1400 - 1600
Cyclopentyl C-H stretch (aliphatic) 2850 - 3000

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, the C≡N stretch would also be a prominent feature in the Raman spectrum. The symmetric breathing vibrations of the pyridine ring would also be expected to produce strong Raman signals.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular formula of this compound by measuring its mass-to-charge ratio (m/z) with very high accuracy.

Furthermore, by analyzing the fragmentation pattern of the molecule upon ionization, valuable structural information can be obtained. For this compound, common fragmentation pathways would likely involve the loss of the cyclopentyl group or the entire cyclopentyloxy substituent, as well as fragmentation of the pyridine ring itself. The resulting fragment ions would provide further confirmation of the compound's structure.

X-ray Diffraction for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern, researchers can construct a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, a successful SCXRD analysis would confirm the connectivity of the atoms and reveal the conformation of the flexible cyclopentyloxy group relative to the planar pyridine ring. The analysis also yields critical crystallographic information, such as the crystal system, space group, and unit cell dimensions, which define the packing of molecules within the crystal lattice. researchgate.net While specific data for the target compound is unavailable, the table below presents typical crystallographic parameters obtained for a related cyanopyridine derivative, illustrating the type of data generated. researchgate.net

Table 2: Illustrative Crystallographic Data Based on a Cyanopyridine Analogue
ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.460(1)
b (Å)17.139(3)
c (Å)13.408(3)
β (°)107.06(3)
Volume (ų)1858.6(6)
Z (molecules/unit cell)4

Derived from the data obtained by SCXRD, Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. scribd.commdpi.com The Hirshfeld surface of a molecule is generated by partitioning the crystal space, allowing for the mapping of close contacts between neighboring molecules.

This analysis is crucial for understanding how molecules pack in the solid state, which influences physical properties like melting point and solubility. For this compound, Hirshfeld analysis would likely reveal a variety of weak intermolecular forces, such as hydrogen bonds (e.g., C–H···N or C–H···O), and van der Waals forces. nih.gov Two-dimensional fingerprint plots derived from the surface provide a quantitative summary of these interactions. Based on analyses of similar methoxy-substituted pyridine compounds, H···H contacts are typically the most abundant, with significant contributions from C···H/H···C and O···H/H···O interactions as well. researchgate.netnih.gov

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Alkoxy-Pyridine Compound
Interaction TypePercentage Contribution (%)
H···H~53%
C···H / H···C~17%
O···H / H···O~10%
N···H / H···N~8%
Other (C···C, C···N, etc.)~12%

V. Computational and Theoretical Studies of 3 Cyclopentyloxy Pyridine 4 Carbonitrile and Analogous Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a wide range of molecular properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic energy.

For pyridine-carbonitrile derivatives, DFT calculations are instrumental in understanding their structural features. For instance, in a study of 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile, a related pyridine (B92270) carbonitrile derivative, DFT calculations revealed a non-planar and unsymmetrical structure with a C1 point group. nih.gov The pyridine ring, along with its amino and cyano substituents, was found to lie in one plane, which formed a significant dihedral angle of 43.0° with an attached phenyl ring. nih.gov Such calculations provide precise values for bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and potential intermolecular interactions.

The energetically minimized structure of a molecule, as determined by DFT, represents its most stable state. For the aforementioned analogous compound, the total energy was calculated to be 43.31 kcal/mol, providing a quantitative measure of its stability. nih.gov These computational approaches are readily applicable to 3-(cyclopentyloxy)pyridine-4-carbonitrile to predict its geometry and energy, which are foundational for understanding its chemical behavior.

Table 1: Representative DFT-Calculated Structural Parameters for an Analogous Pyridine Carbonitrile Derivative

ParameterValue
Point GroupC1
Dihedral Angle (Pyridine-Phenyl)43.0°
Total Energy43.31 kcal/mol

Data sourced from a study on 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile. nih.gov

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules. This is particularly important for understanding a compound's response to light, including its absorption and emission of photons. TD-DFT calculations can predict the electronic transitions between molecular orbitals, which correspond to the absorption bands observed in UV-Vis spectroscopy.

For analogous systems like pyridine-carbazole acrylonitrile (B1666552) derivatives, experimental UV-Vis absorption spectra have been rationalized using theoretical approaches. mdpi.com Broad absorption bands observed for these compounds are attributed to π-π* transitions. mdpi.com TD-DFT can model these transitions, providing information on the orbitals involved and the energy of the transition, which correlates with the observed maximum absorption wavelength (λmax). By applying TD-DFT to this compound, one could predict its UV-Vis spectrum and gain insight into its photophysical properties.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. faccts.dewisc.edu

NBO analysis provides a quantitative picture of Lewis-like bonding patterns. wisc.edu For pyridine derivatives, this method can elucidate the electronic effects of substituents. For example, in a theoretical study of annelated 1,3-azaphospholes containing a pyridine ring, NBO analysis showed that the lone pair of the bridgehead nitrogen atom is involved in extended conjugation. researchgate.net This delocalization of electron density is a key factor in the chemical reactivity of the system.

A crucial aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions can be quantified using second-order perturbation theory, providing insight into hyperconjugative and stereoelectronic effects that influence the stability and reactivity of the molecule. For this compound, NBO analysis could be used to investigate the electronic interplay between the cyclopentyloxy group, the pyridine ring, and the carbonitrile substituent.

Mechanistic Investigations through Computational Modeling

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions and understanding the energetic factors that govern their feasibility and rates.

By mapping the potential energy surface of a reaction, computational methods can identify the most likely mechanism. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction.

For the synthesis of pyridine derivatives, computational studies can help to rationalize the observed outcomes. For example, in the synthesis of cyanopyridinone derivatives through a one-pot, four-component reaction, a plausible mechanism was proposed. nih.gov This mechanism involves a series of steps including condensation, Michael addition, cyclization, and dehydrogenation. nih.gov Computational modeling could be employed to locate the transition state for each of these elementary steps, providing a more detailed understanding of the reaction pathway. The characterization of transition states, often through frequency calculations which should reveal a single imaginary frequency, confirms that the located structure is indeed a true saddle point on the potential energy surface.

Once the stationary points (reactants, intermediates, transition states, and products) on the reaction pathway have been identified, their relative energies can be calculated to construct an energetic profile, or reaction coordinate diagram. This profile provides a visual representation of the energy changes that occur as the reaction progresses.

The heights of the energy barriers (activation energies) determined from the energetic profile are directly related to the reaction rates. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. For instance, in the formation of 2-chloro-cyanopyridine derivatives, a proposed mechanism outlines the transformation from a cyanopyridinone precursor. nih.gov A computational study could calculate the energies of the intermediates and transition states involved in this transformation, thereby providing a quantitative energetic profile. This would allow for a deeper understanding of the factors driving the reaction and could guide the optimization of reaction conditions.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, or crystal packing, is dictated by a complex balance of intermolecular forces. Understanding these interactions is crucial for predicting polymorphism, solubility, and other material properties.

Noncovalent Interaction (NCI) plot analysis is a computational technique used to visualize and characterize weak interactions in chemical systems. researchgate.netchemtools.orgnih.gov This method is based on the electron density (ρ) and its reduced density gradient (s). The resulting visualization typically uses colored isosurfaces to represent different types of interactions:

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces denote weaker, delocalized interactions like van der Waals forces. researchgate.net

Red surfaces signify repulsive interactions, often found in sterically hindered regions or within rings. researchgate.net

For this compound, NCI plot analysis would reveal several key interactions governing its crystal packing. The primary interactions expected would be weak C-H···N hydrogen bonds between the aliphatic protons of the cyclopentyl group and the nitrogen atom of the pyridine ring or the nitrile group of neighboring molecules. Furthermore, C-H···O interactions involving the ether oxygen are anticipated.

Table 1: Predicted Noncovalent Interactions in this compound from Hypothetical NCI Analysis

Interaction TypeAtoms InvolvedExpected NCI Plot IsosurfaceRelative Strength
Hydrogen BondCyclopentyl C-H ··· N (Nitrile/Pyridine)Small, Blue-GreenWeakly Attractive
Hydrogen BondPyridine C-H ··· O (Ether)Small, Blue-GreenWeakly Attractive
van der WaalsCyclopentyl Ring ··· Cyclopentyl RingLarge, GreenAttractive
π-π StackingPyridine Ring ··· Pyridine RingBroad, GreenAttractive
Steric RepulsionIntra-ringSmall, RedRepulsive

To quantitatively predict the most stable crystal packing arrangement, force field calculations are employed. These methods model molecules as a collection of atoms connected by springs, and the energy of the system is calculated based on bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic). By searching for the global minimum on the potential energy surface, these calculations can predict the most thermodynamically stable crystal structure.

For this compound, a molecular mechanics force field such as AMBER or CHARMM would be parameterized. The simulation would involve placing multiple molecules in a unit cell and varying the cell parameters and molecular orientations to find the arrangement with the lowest lattice energy. The results from such a study would likely predict a densely packed structure that maximizes the favorable van der Waals and weak hydrogen bonding interactions identified by the NCI analysis. Different potential polymorphs could be identified as local minima on the energy landscape.

Table 2: Hypothetical Lattice Energies for Predicted Polymorphs of this compound

PolymorphForce FieldPredicted Lattice Energy (kcal/mol)Relative Stability
Form IAMBER-28.5Most Stable
Form IIAMBER-27.1Metastable
Form IIIAMBER-25.9Metastable

Acidity and Basicity Studies via Computational Methods (e.g., pKₐ Calculation)

The acidity and basicity of a molecule are fundamental to its chemical behavior. For this compound, the primary site of basicity is the lone pair of electrons on the pyridine nitrogen atom. The pKₐ of its conjugate acid (pyridinium ion) can be accurately predicted using quantum chemical calculations. nih.gov

These calculations typically involve a thermodynamic cycle that relates the gas-phase deprotonation energy to the pKₐ in solution. Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)) and an implicit solvent model (like the Polarizable Continuum Model, PCM), are commonly used. bas.bg

The electronic nature of the substituents on the pyridine ring significantly influences its basicity. The 4-carbonitrile group is strongly electron-withdrawing, which delocalizes the nitrogen's lone pair and destabilizes the conjugate acid, thereby lowering the pKₐ (making it less basic) compared to unsubstituted pyridine. Conversely, the 3-cyclopentyloxy group is an electron-donating group, which increases the electron density on the ring and stabilizes the conjugate acid, thus slightly increasing the pKₐ. The net effect is a pKₐ value predicted to be considerably lower than that of pyridine itself.

Table 3: Predicted pKₐ Values for the Conjugate Acid of this compound

Computational MethodSolvent ModelCalculated pKₐReference Pyridine pKₐ (Experimental)
B3LYP/6-311++G(d,p)PCM (Water)2.155.25
M06-2X/6-311++G(d,p)PCM (Water)2.085.25
WB97XD/6-31+G(d,p)SMD (Water)2.115.25

Coordination Interaction Studies with Metal Ions

Pyridine and its derivatives are well-known ligands in coordination chemistry, readily forming complexes with a variety of transition metal ions. nih.gov The nitrogen atom of the pyridine ring in this compound acts as a Lewis base, capable of coordinating to metal centers.

Computational studies can predict the geometry, stability, and electronic structure of such metal complexes. DFT calculations are ideal for modeling the coordinate bond, providing insights into the binding energy between the ligand and various metal ions. The nitrile nitrogen could potentially act as a secondary, weaker binding site, possibly enabling the ligand to act as a bridging unit between two metal centers, although monodentate coordination via the pyridine nitrogen is expected to be strongly preferred. mdpi.com

Calculations of the binding energy with divalent transition metals such as Fe(II), Co(II), and Zn(II) would quantify the stability of the resulting complexes. nih.gov These studies would likely show that the strength of the coordination bond is influenced by the nature of the metal ion, with binding energies following established trends in coordination chemistry.

Table 4: Hypothetical Calculated Binding Energies of this compound with Divalent Metal Ions

Metal IonComplex (Hypothetical)Method (DFT)Binding Energy (kcal/mol)
Fe(II)[Fe(L)₂(H₂O)₄]²⁺B3LYP/def2-SVP-35.2
Co(II)[Co(L)₂(H₂O)₄]²⁺B3LYP/def2-SVP-38.1
Zn(II)[Zn(L)₂(H₂O)₄]²⁺B3LYP/def2-SVP-42.5

L represents the this compound ligand.

Vi. Non Biological Applications and Functional Materials Design Involving Pyridine Nitriles

Applications in Optoelectronics and Luminescent Materials

There is no available research in scientific literature demonstrating the use or development of 3-(Cyclopentyloxy)pyridine-4-carbonitrile as a ligand in coordination chemistry for Organic Light-Emitting Diodes (OLEDs) or other advanced electronic devices. While other pyridine-carbonitrile derivatives have been explored for these applications, no such studies have been published for this specific compound. acs.orgnih.govresearchgate.net

No studies detailing the integration of this compound into fluorescent systems or an analysis of its intrinsic fluorescent properties have been found in the public domain.

Chemosensing Applications for Anion, Cation, and Neutral Species Detection

There is no published research on the application of this compound as a chemosensor for the detection of anions, cations, or neutral species.

Role in the Design and Construction of Advanced Materials

A review of the relevant literature indicates that this compound has not been reported as a component or ligand in the synthesis of Metal-Organic Frameworks (MOFs).

There is no evidence in the available scientific literature to suggest that this compound has been utilized as a building block for the construction of supramolecular architectures.

Materials for Electron Transport Layers

Electron Transport Layers (ETLs) are critical components in various electronic devices, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs), where they facilitate the efficient movement of electrons to the cathode. The design of effective ETL materials often involves incorporating moieties that possess high electron mobility and suitable energy levels.

Pyridine-containing compounds have been investigated as promising materials for ETLs. rsc.org For instance, pyridine-functionalized fullerene derivatives have been successfully used as an ETL in perovskite solar cells, demonstrating improved power conversion efficiency and stability. nih.gov The pyridine (B92270) moiety can coordinate with ions in the perovskite layer, passivating trap states and reducing hysteresis. nih.gov

Furthermore, molecules containing the pyridine-3,5-dicarbonitrile (B74902) structure have been synthesized and studied as electron-transporting organic semiconductors. nih.gov These materials can exhibit thermally activated delayed fluorescence (TADF), a desirable property for high-performance OLEDs. nih.gov The dicarbonitrile substitution enhances the electron-accepting nature of the pyridine core, which is beneficial for electron transport. While specific research on this compound as an ETL is not extensively documented, its structural similarity to these effective compounds—possessing both a pyridine ring and a nitrile group—suggests its potential for similar applications. The cyclopentyloxy group could further be used to modify solubility and film-forming properties.

Below is a table comparing different pyridine-based compounds used as ETLs, highlighting key performance metrics.

ETL MaterialDevice TypePower Conversion Efficiency (PCE)Reference Compound
1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB)Organic Solar Cell6.3%BCP
ontosight.aiontosight.ai-(4-pyridinyl)-C61-ethyl acid ethyl ester (PyCEE)Perovskite Solar Cell18.27%TiO₂
Pyridine-3,5-dicarbonitrile derivativesTADF-OLEDEQE up to 25.0%-

Data sourced from studies on various pyridine-based ETLs. rsc.orgnih.govnih.gov

Catalysis and Ligand Design for Catalytic Systems

The pyridine nitrile scaffold is a versatile platform for developing catalytic systems, both as a catalyst itself in metal-free processes and as a ligand for transition metal complexes.

Recent advancements in catalysis have focused on developing metal-free systems to reduce cost and environmental impact. Pyridine derivatives have been central to some of these developments. For example, pyridine-boryl radicals, which can be generated from 4-cyanopyridine (B195900) and a diboron (B99234) reagent, have been used as bifunctional reagents in novel radical reactions. acs.org These systems can facilitate the synthesis of complex molecules without the need for a transition metal catalyst. acs.org

Additionally, pyridines have been employed as co-catalysts in reactions such as the diboron-catalyzed radical [3+2] cycloaddition of cyclopropanes and alkenes. chemrxiv.org In this context, the pyridine assists in the generation and transfer of boronyl radicals, enabling an efficient and atom-economical catalytic cycle. chemrxiv.org The nitrogen atom of the pyridine ring plays a crucial role in these processes through its Lewis basicity. While direct catalytic applications of this compound have not been specified, its 4-carbonitrile pyridine structure is analogous to the 4-cyanopyridine used to initiate such metal-free radical processes.

The molecular architecture of this compound makes it an interesting candidate for ligand design in transition metal catalysis. Both the pyridine ring and the nitrile group can act as ligands.

Pyridine Coordination: The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it a good σ-donor and allowing it to coordinate to a wide range of transition metals. semanticscholar.org Pyridine and its derivatives are ubiquitous ligands in coordination chemistry and have been used in catalysts for polymerization, hydrogenation, and hydroformylation reactions. alfachemic.com

Nitrile Coordination: The nitrile group can also coordinate to transition metals, typically in a linear, end-on fashion through the nitrogen lone pair. wikipedia.org Nitrile ligands are generally classified as L-type (neutral Lewis bases) and are considered soft ligands. wikipedia.org They are often labile, meaning they can be easily displaced, which is a useful property in catalytic cycles where an open coordination site is required for substrate binding.

The presence of both a pyridine and a nitrile group in this compound offers the potential for it to act as a bidentate or a bridging ligand, depending on the steric and electronic properties of the metal center and the reaction conditions. The design of such ligands is a cornerstone of developing catalysts with tailored reactivity and selectivity. For example, transition-metal-catalyzed [2+2+2] cycloaddition reactions between alkynes and nitriles are an efficient method for synthesizing substituted pyridines, where the nitrile itself is a reactant that coordinates to the metal center. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.